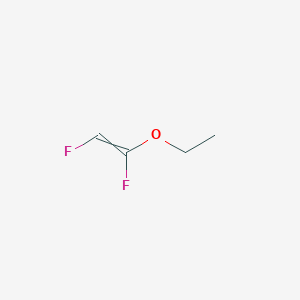
1-Ethoxy-1,2-difluoroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-1,2-difluoroethene is an organic compound characterized by the presence of an ethoxy group and two fluorine atoms attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,2-difluoroethene can be synthesized through various methods. One common approach involves the fluorination of ethylene derivatives. For instance, the fluorination of 1-chloro-2,2-difluoroethane can yield 1,2-difluoroethylene, which can then be further modified to introduce the ethoxy group . The reaction conditions typically involve the use of fluorinating agents such as hydrogen fluoride and catalysts like aluminum fluoride at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Companies like Daikin Industries have developed proprietary methods for the efficient production of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1,2-difluoroethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution can produce a variety of fluorinated ethers .
Scientific Research Applications
1-Ethoxy-1,2-difluoroethene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 1-Ethoxy-1,2-difluoroethene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can influence the compound’s reactivity and stability. Fluorine’s high electronegativity can enhance the compound’s ability to participate in various chemical reactions, including nucleophilic and electrophilic processes. The ethoxy group can also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
1,2-Difluoroethane: Similar in structure but lacks the ethoxy group, making it less versatile in certain chemical reactions.
1,1-Difluoroethane: Another related compound, but with different fluorine atom positioning, leading to distinct chemical properties and applications.
Uniqueness: 1-Ethoxy-1,2-difluoroethene stands out due to the combination of the ethoxy group and fluorine atoms, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
116356-69-5 |
|---|---|
Molecular Formula |
C4H6F2O |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
1-ethoxy-1,2-difluoroethene |
InChI |
InChI=1S/C4H6F2O/c1-2-7-4(6)3-5/h3H,2H2,1H3 |
InChI Key |
PEBVEDPPYBGFJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)

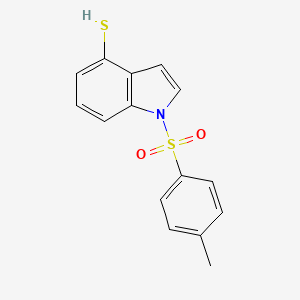
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

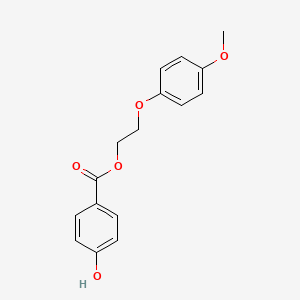
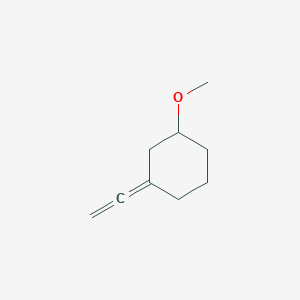
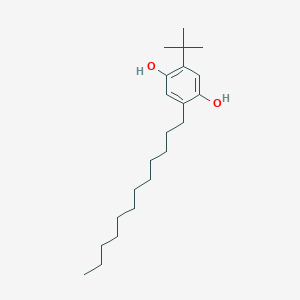
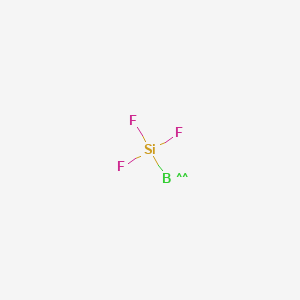
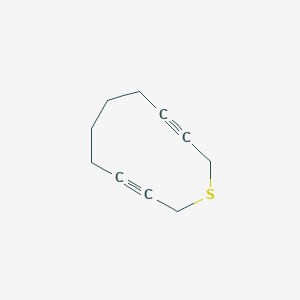
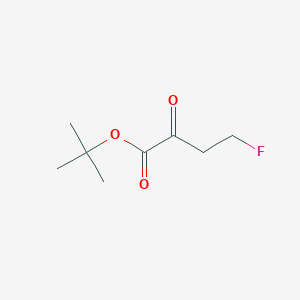

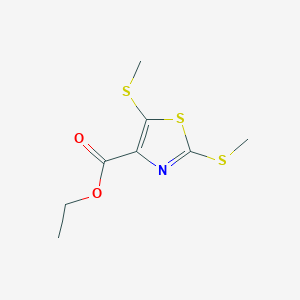
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
